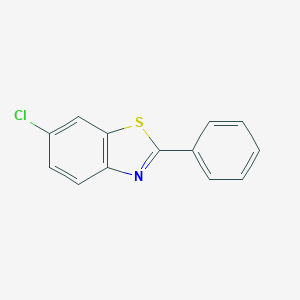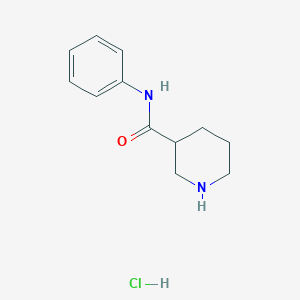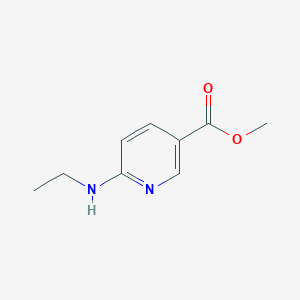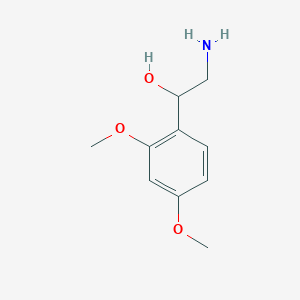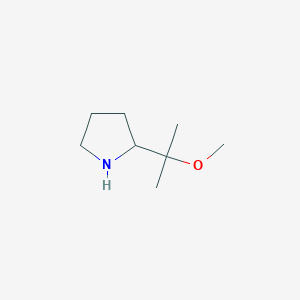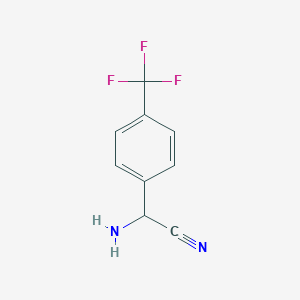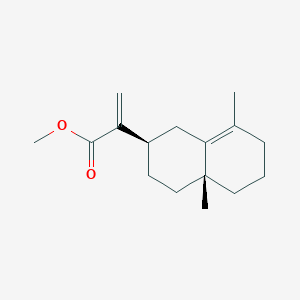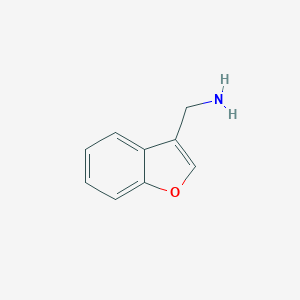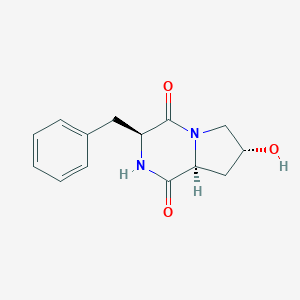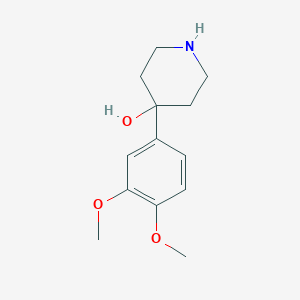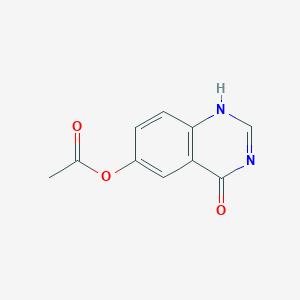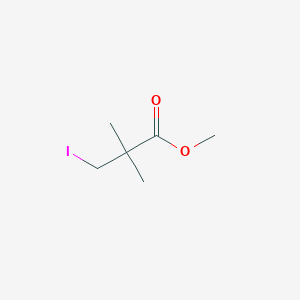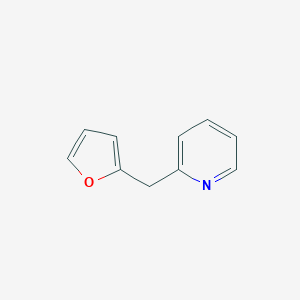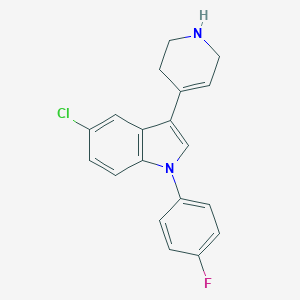![molecular formula C21H19NO5 B169084 Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester CAS No. 136902-63-1](/img/structure/B169084.png)
Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester, also known as cyanobenzyl butyl ether (CBBE), is a chemical compound with potential applications in scientific research. CBBE is a synthetic compound that is commonly used in the pharmaceutical industry as a building block for the synthesis of various drugs.
Wirkmechanismus
The mechanism of action of CBBE is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It may also interact with cellular signaling pathways, leading to its anti-inflammatory and anticancer effects.
Biochemische Und Physiologische Effekte
CBBE has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in inflammation. It has also been shown to have analgesic effects, which may be due to its interaction with cellular signaling pathways involved in pain sensation. CBBE has been shown to have anticancer effects, which may be due to its ability to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CBBE in lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. CBBE is also relatively stable and can be stored for long periods of time. However, one limitation of using CBBE in lab experiments is its potential toxicity. Studies have shown that CBBE may have toxic effects on certain cells, and caution should be taken when handling the compound.
Zukünftige Richtungen
Future research on CBBE could focus on its potential use in the development of drugs for the treatment of various diseases. Studies could also investigate the mechanism of action of CBBE in more detail, as well as its potential toxicity and safety profile. In addition, research could explore the synthesis of analogs of CBBE with improved pharmacological properties.
Synthesemethoden
CBBE can be synthesized through a multi-step process that involves the reaction of 4-cyanophenol with butyl bromide to produce 4-butoxyphenyl cyanide. This intermediate is then reacted with 4-acetoxybenzoic acid in the presence of a catalyst to yield CBBE. The purity of the compound can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
CBBE has been used in scientific research for its potential pharmacological properties. Studies have shown that CBBE has anti-inflammatory, analgesic, and anticancer effects. It has also been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. CBBE has been studied for its potential use in the development of drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
136902-63-1 |
|---|---|
Produktname |
Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester |
Molekularformel |
C21H19NO5 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
(4-cyanophenyl) 4-(4-prop-2-enoyloxybutoxy)benzoate |
InChI |
InChI=1S/C21H19NO5/c1-2-20(23)26-14-4-3-13-25-18-11-7-17(8-12-18)21(24)27-19-9-5-16(15-22)6-10-19/h2,5-12H,1,3-4,13-14H2 |
InChI-Schlüssel |
CHTNMZRJDIKRPJ-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Kanonische SMILES |
C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Synonyme |
Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



